N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that features both fluorinated and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form N-(4-fluorobenzenesulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in substitution reactions with electrophiles.
Nucleophilic Substitution: The sulfonyl and fluorine groups can be targets for nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can introduce nitro or sulfonic acid groups, while nucleophilic substitution can replace fluorine atoms with other nucleophiles .
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
Its fluorinated and sulfonyl groups are known to enhance the bioavailability and metabolic stability of drug molecules .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and fluorinated groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a candidate for drug development, particularly in targeting enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- N-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the combination of its fluorinated and sulfonyl functional groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBDMGPXFOWNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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